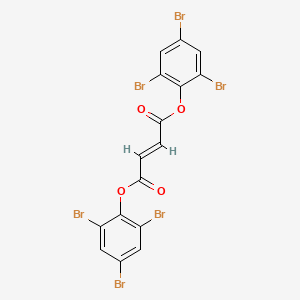
Bis(2,4,6-tribromophenyl) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-tribromophenyl) fumarate: is a brominated flame retardant. It is an ester of fumaric acid and 2,4,6-tribromophenol. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) fumarate typically involves the esterification of fumaric acid with 2,4,6-tribromophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of phenol to produce 2,4,6-tribromophenol, which is then esterified with fumaric acid. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,6-tribromophenyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated compounds .
Applications De Recherche Scientifique
Chemistry: Bis(2,4,6-tribromophenyl) fumarate is used as a flame retardant in polymers and plastics. Its ability to reduce flammability makes it valuable in the production of fire-resistant materials .
Biology and Medicine: Research is ongoing to explore the potential biological effects of this compound. Studies have investigated its impact on various biological systems and its potential use in medical applications .
Industry: In addition to its use as a flame retardant, this compound is employed in the electronics industry to enhance the fire resistance of electronic components and devices .
Mécanisme D'action
The mechanism by which bis(2,4,6-tribromophenyl) fumarate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of flames. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Comparison: Bis(2,4,6-tribromophenyl) fumarate is unique in its structure and specific applications. While other brominated flame retardants like BTBPE and DBDPE are also effective, this compound offers distinct advantages in terms of its thermal stability and compatibility with various polymers .
Propriétés
Numéro CAS |
24138-34-9 |
|---|---|
Formule moléculaire |
C16H6Br6O4 |
Poids moléculaire |
741.6 g/mol |
Nom IUPAC |
bis(2,4,6-tribromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
Clé InChI |
YLJNTEPTKSJUFE-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















